2,3-Dimethylhexane

Catalog No.
S772812
CAS No.
584-94-1
M.F
C8H18
M. Wt
114.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,3-Dimethylhexane

CAS Number

584-94-1

Product Name

2,3-Dimethylhexane

IUPAC Name

2,3-dimethylhexane

Molecular Formula

C8H18

Molecular Weight

114.23 g/mol

InChI

InChI=1S/C8H18/c1-5-6-8(4)7(2)3/h7-8H,5-6H2,1-4H3

InChI Key

JXPOLSKBTUYKJB-UHFFFAOYSA-N

SMILES

CCCC(C)C(C)C

Canonical SMILES

CCCC(C)C(C)C

2,3-Dimethylhexane is an organic compound classified as an alkane, specifically a structural isomer of octane. Its molecular formula is C₈H₁₈, indicating it contains eight carbon atoms and eighteen hydrogen atoms. The structure features a linear hexane backbone with two methyl groups attached at the second and third carbon atoms. This arrangement gives the molecule unique properties compared to its straight-chain counterparts and other isomers.

The compound exhibits sp³ hybridization at each carbon atom, resulting in a tetrahedral geometry around each carbon with bond angles of approximately 109.5 degrees. Its physical properties include a boiling point of approximately 90.6 °C and a melting point of -10.5 °C, making it a liquid at room temperature .

  • 2,3-Dimethylhexane is flammable and can readily ignite in the presence of an open flame or spark.
  • It is considered a mild skin irritant.
  • Always refer to safety data sheets (SDS) for specific handling procedures and precautions when working with this compound [].

Solvent

One research application of 2,3-dimethylhexane is as a solvent. Due to its nonpolar nature and relatively high boiling point (115-117 °C), it can be used to dissolve nonpolar substances like oils and greases. This property makes it potentially useful in various research settings, such as:

  • Extracting organic compounds from biological samples for further analysis.
  • Studying the behavior of nonpolar molecules in solution.
  • Investigating the interactions between nonpolar molecules and surfaces.

Source

National Institute of Standards and Technology (NIST).

Organic Synthesis

,3-Dimethylhexane can also serve as a starting material for the synthesis of other organic compounds. Its branched structure allows for the introduction of functional groups at specific positions, making it a valuable building block for more complex molecules. Research has explored its use in the synthesis of:

  • Pharmaceuticals.
  • Polymers.
  • Fine chemicals.

Environmental Research

,3-Dimethylhexane has been identified as a minor component of some natural products, such as starfruit. Research in this area involves:

  • Understanding the composition and volatile profile of various fruits and plants.
  • Investigating the potential role of 2,3-dimethylhexane in the flavor or aroma of these products.
  • Studying the environmental fate and degradation of 2,3-dimethylhexane in the environment.

Source

National Institutes of Health (NIH). PubChem

Due to its non-polar nature.
  • Fuel Component: It serves as an additive in fuels to enhance octane ratings.
  • Chemical Intermediate: It can be utilized in the synthesis of other organic compounds and materials.
  • These applications leverage its chemical stability and favorable properties for industrial processes .

    2,3-Dimethylhexane can be synthesized through several methods:

    • Alkylation: This involves the reaction of hexane with methyl iodide in the presence of a strong base such as sodium hydride.
    • Isomerization: Hexane can be isomerized using catalysts to produce various structural isomers, including 2,3-Dimethylhexane.
    • Cracking of larger hydrocarbons: In petroleum refining, larger alkanes can be cracked to yield smaller alkanes like 2,3-Dimethylhexane.

    These methods highlight its accessibility from both natural sources (like crude oil) and synthetic routes .

    Several compounds are structurally similar to 2,3-Dimethylhexane. Here are some notable examples:

    Compound NameMolecular FormulaStructural Characteristics
    HexaneC₆H₁₄Straight-chain alkane without branching
    2-MethylheptaneC₇H₁₆Methyl group at the second carbon of heptane
    3-MethylheptaneC₇H₁₆Methyl group at the third carbon of heptane
    OctaneC₈H₁₈Straight-chain alkane with eight carbons
    2,4-DimethylhexaneC₈H₁₈Methyl groups at the second and fourth carbons

    Uniqueness

    What distinguishes 2,3-Dimethylhexane from these similar compounds is its specific branching pattern which affects its physical properties such as boiling point and density compared to straight-chain alkanes like octane or hexane. The presence of two methyl groups on adjacent carbons also influences its reactivity and interactions in chemical processes .

    XLogP3

    4

    GHS Hazard Statements

    Aggregated GHS information provided by 43 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
    H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];
    H304 (100%): May be fatal if swallowed and enters airways [Danger Aspiration hazard];
    H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
    H336 (100%): May cause drowsiness or dizziness [Warning Specific target organ toxicity, single exposure;
    Narcotic effects];
    H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
    H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
    Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

    Pictograms

    Health Hazard Environmental Hazard Flammable Irritant

    Flammable;Irritant;Health Hazard;Environmental Hazard

    Other CAS

    584-94-1

    Wikipedia

    2,3-dimethylhexane

    Dates

    Modify: 2023-08-15

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